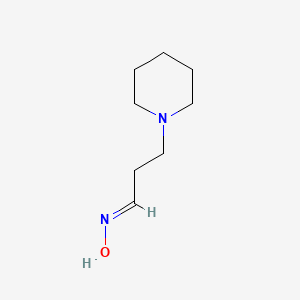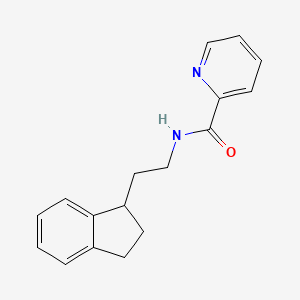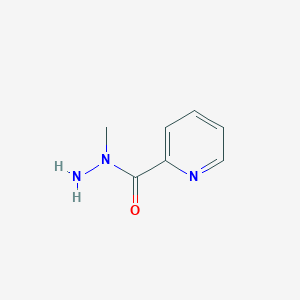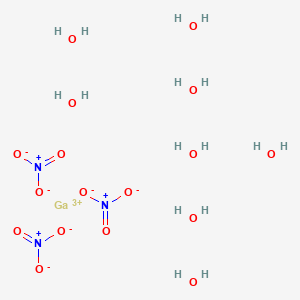
Gallium(III) nitrate 8-hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gallium(III) nitrate 8-hydrate, also known as gallium trinitrate hydrate, is a chemical compound with the formula Ga(NO₃)₃·8H₂O. It is a hydrated form of gallium nitrate and is commonly used in various scientific and industrial applications. This compound is known for its high purity and is often used as a precursor for the synthesis of other gallium compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium(III) nitrate 8-hydrate can be synthesized by dissolving gallium metal or gallium hydroxide in nitric acid. The reaction typically involves the following steps:
- Dissolution of gallium metal or gallium hydroxide in nitric acid.
- Evaporation of the solvent to obtain gallium nitrate.
- Recrystallization to obtain the hydrated form .
Industrial Production Methods: In industrial settings, this compound is produced by reacting gallium metal with nitric acid under controlled conditions. The resulting solution is then evaporated and crystallized to obtain the desired hydrate .
Chemical Reactions Analysis
Types of Reactions: Gallium(III) nitrate 8-hydrate undergoes various chemical reactions, including:
Oxidation: Gallium(III) nitrate can act as an oxidizing agent in certain reactions.
Reduction: It can be reduced to gallium metal or other lower oxidation states of gallium.
Substitution: Gallium(III) nitrate can participate in substitution reactions where nitrate ions are replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide can be used as an oxidizing agent.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be employed.
Substitution: Various ligands such as phosphates or organic molecules can be used under appropriate conditions.
Major Products Formed:
Oxidation: Gallium oxide (Ga₂O₃) can be formed.
Reduction: Gallium metal (Ga) or gallium(I) compounds.
Substitution: Complexes with different ligands depending on the reaction conditions.
Scientific Research Applications
Mechanism of Action
Gallium(III) nitrate exerts its effects by mimicking iron in biological systems. It competes with iron for binding sites on proteins and enzymes, disrupting essential biological processes. For example, it inhibits ribonucleotide reductase, an enzyme crucial for DNA synthesis, thereby preventing cell proliferation. Additionally, gallium can induce apoptosis in cancer cells by generating reactive oxygen species and activating apoptotic pathways .
Comparison with Similar Compounds
Gallium(III) nitrate 8-hydrate can be compared with other similar compounds such as:
Iron(III) nitrate: Both compounds have similar coordination chemistry and can form similar complexes. gallium(III) nitrate is less toxic and has unique biological properties.
Aluminum(III) nitrate: Similar in terms of chemical behavior, but gallium(III) nitrate has distinct applications in medicine and industry.
Indium(III) nitrate: Shares some chemical properties with gallium(III) nitrate but is used in different industrial applications.
This compound stands out due to its unique combination of chemical reactivity, biological activity, and industrial applications, making it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
GaH16N3O17 |
|---|---|
Molecular Weight |
399.86 g/mol |
IUPAC Name |
gallium;trinitrate;octahydrate |
InChI |
InChI=1S/Ga.3NO3.8H2O/c;3*2-1(3)4;;;;;;;;/h;;;;8*1H2/q+3;3*-1;;;;;;;; |
InChI Key |
PLRRJDOBLTZUHB-UHFFFAOYSA-N |
Canonical SMILES |
[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.O.O.O.O.O.[Ga+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


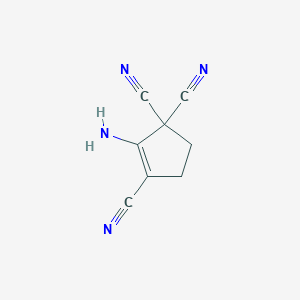

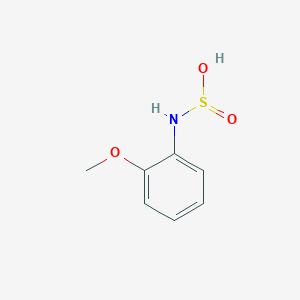
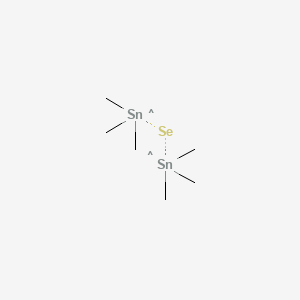
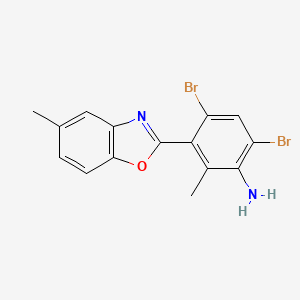
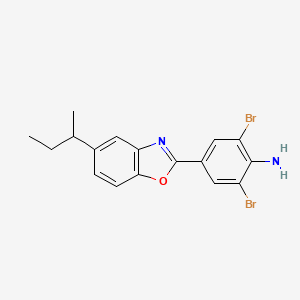
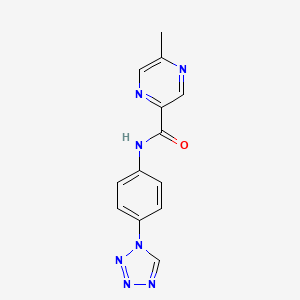
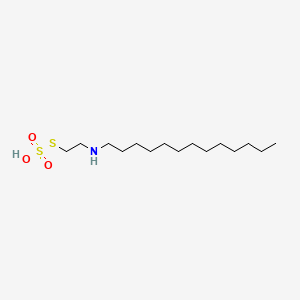
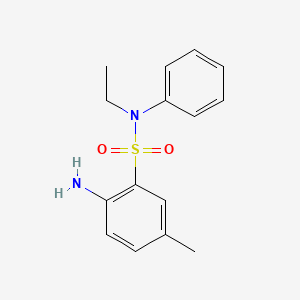
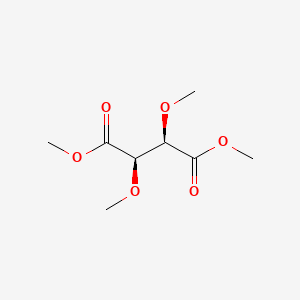
![2-Amino-6-fluoro-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793057.png)
